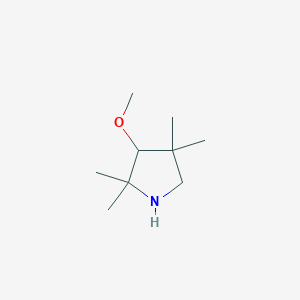
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2174002-27-6 . It has a molecular weight of 231.72 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride, is an important task in modern organic chemistry . Piperidine-containing compounds are key synthetic fragments for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research .Molecular Structure Analysis
The InChI code for 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
The literature on piperidine derivatives covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Enzyme Inhibition and Protease Structure Probes
Spin-labeled sulfonyl fluorides, including those with six-membered piperidinyl nitroxide rings, have been synthesized for probing the structure of enzymes, particularly proteases. These compounds can act as enzyme inhibitors, and their reaction with enzymes can be influenced by the enzyme environment, which can significantly retard their intramolecular hydrolysis (Wong, Quiggle, Triplett, & Berliner, 1974).
Reactions with Nucleophiles
Studies have shown that compounds like Bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides react with nucleophiles, including piperidine, to produce various products. These reactions are indicative of the reactivity and potential applications of sulfonyl fluoride derivatives in organic synthesis (King, Baines, Netherton, & Dave, 2000).
Synthesis of Piperidin-4-ones
The synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones involves the use of N-sulfonylimines and enones or ynones. This process yields compounds with high diastereo- and enantioselectivity, showcasing the versatility of sulfonyl fluoride derivatives in stereocontrolled organic synthesis (Liu et al., 2013).
Synthetic Applications in Organic Chemistry
Sulfonyl fluorides, including those derived from piperidine, have been studied for their reactivity in various organic reactions. For instance, the introduction of the difluoromethylene sulfonamide group into organic compounds highlights the potential of these derivatives in organic synthesis (Li & Liu, 2007).
Advanced Synthesis Techniques
Techniques such as machine learning have been applied to fine-tune the reactivity of sulfonyl fluorides in fluorination reactions. This approach demonstrates the expanding role of sulfonyl fluorides in synthetic chemistry and the integration of advanced technologies in their application (Nielsen, Ahneman, Riera, & Doyle, 2018).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Orientations Futures
Piperidine derivatives play a significant role in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research . This suggests that 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride and similar compounds may have important roles to play in future drug development.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Propriétés
IUPAC Name |
2-piperidin-2-ylethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLWJUZGRIADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)


![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)
![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)

![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)





